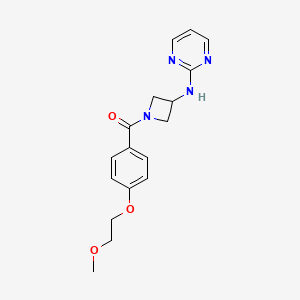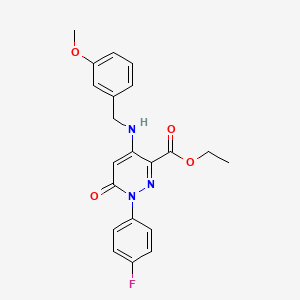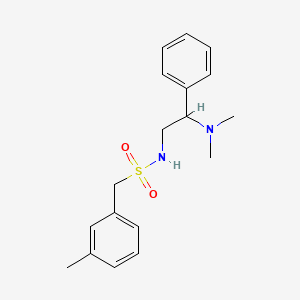![molecular formula C22H18N4O3 B2480272 1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-50-5](/img/structure/B2480272.png)
1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, including compounds similar to the one , typically involves a series of steps starting from basic precursors such as 2-chloropyridine-3-carboxylic acid. These steps may include esterification, nucleophilic aromatic substitution, amide formation, and ring closure, which collectively allow the synthesis with various groups attached to nitrogen, enabling significant structural diversity (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones is characterized by a fused pyrimidine and pyridine ring system, which is a common scaffold in many biologically active compounds. The structure-activity relationship (SAR) of these compounds often highlights the importance of substituents on the pyridine and pyrimidine rings, which can significantly impact their biological activity and interaction with biological targets (Guo et al., 2003).
Chemical Reactions and Properties
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups. These reactions enable the synthesis of a wide range of derivatives with varied biological activities. The presence of reactive sites on the molecule facilitates its participation in diverse chemical transformations, making it a versatile intermediate for the synthesis of pharmacologically active molecules (Noguchi et al., 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and permeability, are crucial for their pharmacokinetic profile. The structural diversity of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones results in a broad range of physical properties. These variations can significantly affect their solubility in different solvents, which is critical for their absorption and distribution in biological systems (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, such as reactivity and stability, are influenced by the nature and position of substituents on the ring system. These properties determine the compound's behavior in biological environments and its interaction with biological targets. Understanding these chemical properties is essential for the design of derivatives with enhanced efficacy and safety profiles (Mitsumoto & Nitta, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been utilized in the synthesis of various heterocyclic compounds, like ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines, showcasing its utility in developing new chemical entities with potential applications in medicinal chemistry (Ahmed, 2003).
It has been involved in green chemistry methods, like the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines, highlighting its role in environmentally friendly chemical processes (Ahadi et al., 2014).
Pharmaceutical Research
Research into pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has shown significant variation in biopharmaceutical properties, implying potential for drug development and optimization (Jatczak et al., 2014).
Compounds like 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones have been studied for their urease inhibition activity, indicating potential for therapeutic applications in related diseases (Rauf et al., 2010).
Biological and Pharmacological Exploration
Studies have been conducted on the synthesis and hypotensive activity of related pyrimidine-2,4-(1H,3H)-dione derivatives, showing the relevance of these compounds in cardiovascular pharmacology (Kataev et al., 2014).
Research into 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting anticancer potential (Liu et al., 2020).
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-4-6-17(7-5-15)19(27)14-25-18-3-2-10-24-20(18)21(28)26(22(25)29)13-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMJYZVHPKPGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)


![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)
![7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2480205.png)


![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2480212.png)